molecular formula C5H5ClN2O4S2 B6336512 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide CAS No. 61714-49-6

5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide

Cat. No.: B6336512
CAS No.: 61714-49-6
M. Wt: 256.7 g/mol
InChI Key: WMCDSUOZBSBWBG-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide is a chemical compound with the molecular formula C5H5ClN2O4S2 and a molecular weight of 256.7 g/mol. This compound has garnered interest in various scientific fields due to its unique physical and chemical properties.

Preparation Methods

The synthesis of 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide involves several steps. One common method includes the nitration of 5-chlorothiophene-2-sulfonamide followed by methylation. The reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and methylation processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and nitro positions, to form various substituted derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:

    5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its antimicrobial properties.

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-chloro-N-methyl-4-nitrothiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O4S2/c1-7-14(11,12)4-2-3(8(9)10)5(6)13-4/h2,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCDSUOZBSBWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70814777
Record name 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70814777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61714-49-6
Record name 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70814777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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